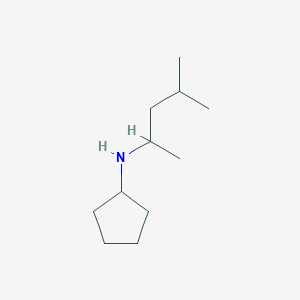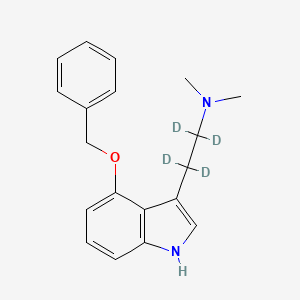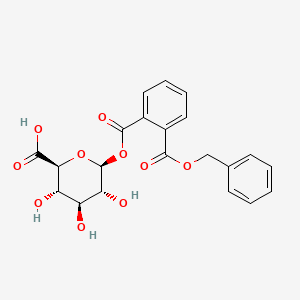![molecular formula C15H17NO B15295476 4-[3-(3-Methoxyphenyl)propyl]pyridine](/img/structure/B15295476.png)
4-[3-(3-Methoxyphenyl)propyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(3-Methoxyphenyl)propyl]pyridine is an organic compound with the molecular formula C15H17NO It is a derivative of pyridine, substituted with a 3-(3-methoxyphenyl)propyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Methoxyphenyl)propyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and 4-pyridinecarboxaldehyde.
Grignard Reaction: The 3-methoxybenzaldehyde is first converted into 3-(3-methoxyphenyl)propylmagnesium bromide using a Grignard reagent.
Condensation Reaction: The Grignard reagent is then reacted with 4-pyridinecarboxaldehyde to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(3-Methoxyphenyl)propyl]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or iodine.
Major Products
Oxidation: 4-[3-(3-Hydroxyphenyl)propyl]pyridine.
Reduction: 4-[3-(3-Methoxyphenyl)propyl]piperidine.
Substitution: 4-[3-(3-Halophenyl)propyl]pyridine.
Applications De Recherche Scientifique
4-[3-(3-Methoxyphenyl)propyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[3-(3-Methoxyphenyl)propyl]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group and the pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[3-(3-Hydroxyphenyl)propyl]pyridine
- 4-[3-(3-Halophenyl)propyl]pyridine
- 4-[3-(3-Methoxyphenyl)propyl]piperidine
Uniqueness
4-[3-(3-Methoxyphenyl)propyl]pyridine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C15H17NO |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
4-[3-(3-methoxyphenyl)propyl]pyridine |
InChI |
InChI=1S/C15H17NO/c1-17-15-7-3-6-14(12-15)5-2-4-13-8-10-16-11-9-13/h3,6-12H,2,4-5H2,1H3 |
Clé InChI |
UOHYSFUQXZNGSQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CCCC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


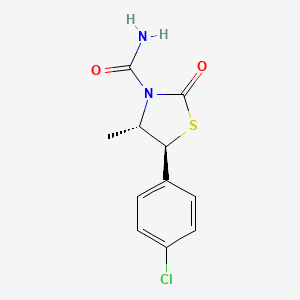
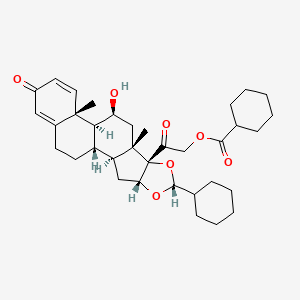


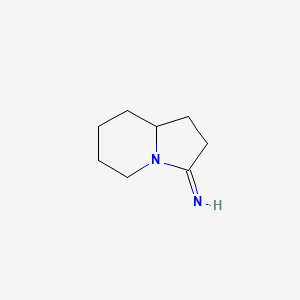
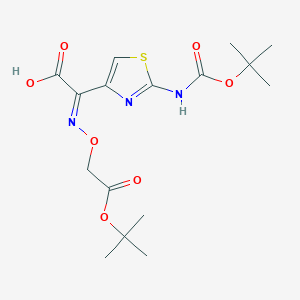
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B15295446.png)
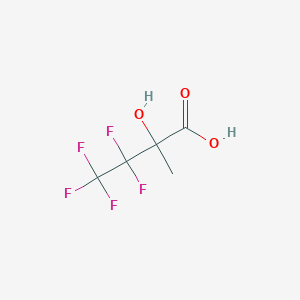
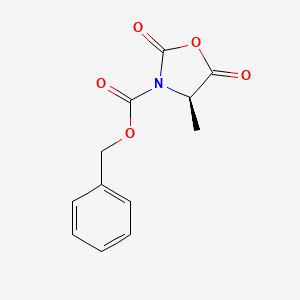
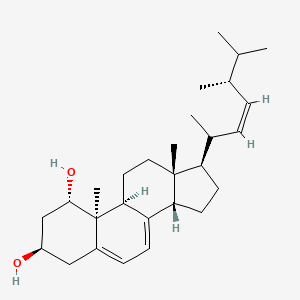
![N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide](/img/structure/B15295468.png)
